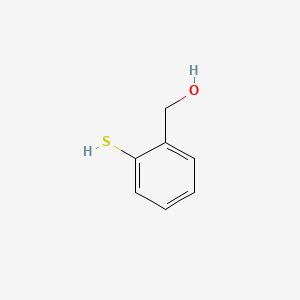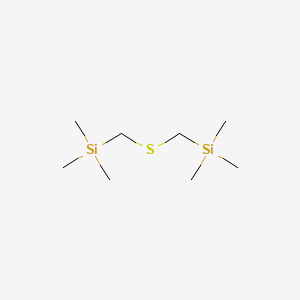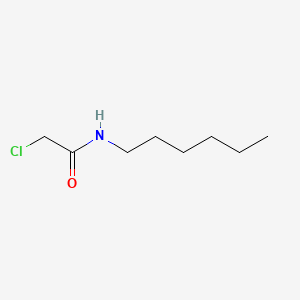![molecular formula C8H12O6P2 B1360328 [4-(phosphonomethyl)phenyl]methylphosphonic Acid CAS No. 4546-06-9](/img/structure/B1360328.png)
[4-(phosphonomethyl)phenyl]methylphosphonic Acid
Übersicht
Beschreibung
“[4-(phosphonomethyl)phenyl]methylphosphonic Acid” is a chemical compound with the CAS Number: 4546-06-9 . It has a molecular weight of 266.13 and its IUPAC name is 4-(phosphonomethyl)benzylphosphonic acid .
Molecular Structure Analysis
The molecule contains a total of 28 bonds . There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H12O6P2 . Its molecular weight is 266.12500 , and it has a PSA of 134.68000 and a LogP of 1.04200 .Wissenschaftliche Forschungsanwendungen
Biology
p-Xylylenediphosphonic acid has been mentioned in the context of biological applications . Phosphinic acids and their derivatives are considered bioisosteric groups . They play key roles in many different areas of life science . However, the specific application of p-xylylenediphosphonic acid in biology is not clearly mentioned.
Chemistry
p-Xylylenediphosphonic acid is used in the field of chemistry . It has been used in the hydrothermal synthesis of new metal phosphonates . These compounds have intricate architectures and favorable properties . The phosphonate group in p-xylylenediphosphonic acid adopts a bidentate coordination mode with two metal centers to generate a 2D layer .
Medicine
In the field of medicine, p-xylylenediphosphonic acid has been used in the preparation of in vivo formulations . However, the specific details of its application in this context are not provided.
Agriculture
While there’s no direct mention of p-xylylenediphosphonic acid’s application in agriculture, phosphorus-based compounds play a significant role in maintaining soil fertility and securing global food supply . They are crucial for optimum plant productivity . However, the specific application of p-xylylenediphosphonic acid in agriculture is not clearly mentioned.
Environmental Science
There’s no direct mention of p-xylylenediphosphonic acid’s application in environmental science. However, phosphorus-based compounds are known to be persistent environmental contaminants . They are present ubiquitously in the environment . The specific role of p-xylylenediphosphonic acid in this context is not clearly mentioned.
Material Science
In the field of material science, p-xylylenediphosphonic acid has been used in the hydrothermal synthesis of new metal phosphonates . These compounds have intricate architectures and favorable properties . The phosphonate group in p-xylylenediphosphonic acid adopts a bidentate coordination mode with two metal centers to generate a 2D layer .
Electrochemical Surface Restructuring
p-Xylylenediphosphonic acid has been used in the development of phosphorus-doped carbon@MoP electrocatalysts for the hydrogen evolution reaction (HER) in both acidic and alkaline electrolytes . An electrochemical-induced surface restructuring strategy was developed to design these electrocatalysts . The strategy involved tuning the thickness of the carbon layers that cover the MoP core, which significantly influences HER performance . Experimental investigations and theoretical calculations indicate that the inactive surface carbon layers can be removed through electrochemical cycling, leading to a close bond between the MoP and a few layers of coated graphene . The electrons donated by the MoP core enhance the adhesion and electronegativity of the carbon layers; the negatively charged carbon layers act as an active surface . This strategy endows the catalyst with excellent activity in terms of the HER in both acidic and alkaline environments .
Hydrothermal Syntheses
p-Xylylenediphosphonic acid has been used in the hydrothermal synthesis of new metal phosphonates . These compounds have intricate architectures and favorable properties . The phosphonate group in p-xylylenediphosphonic acid adopts a bidentate coordination mode with two metal centers to generate a 2D layer .
Metal-Organodiphosphonate Chemistry
p-Xylylenediphosphonic acid has been used in the synthesis of novel copper organodiphosphonates . Two novel copper organodiphosphonates were synthesized as a result of changing the pH values under hydrothermal conditions .
Eigenschaften
IUPAC Name |
[4-(phosphonomethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURHBENZJDSCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276444 | |
| Record name | [4-(phosphonomethyl)phenyl]methylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(phosphonomethyl)phenyl]methylphosphonic Acid | |
CAS RN |
4546-06-9 | |
| Record name | [4-(phosphonomethyl)phenyl]methylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Xylylenediphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

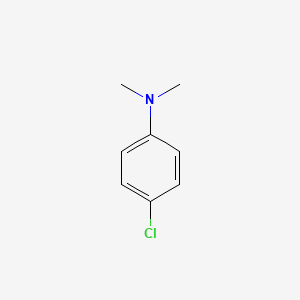
![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)
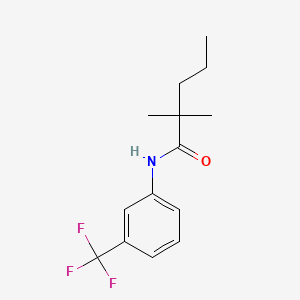
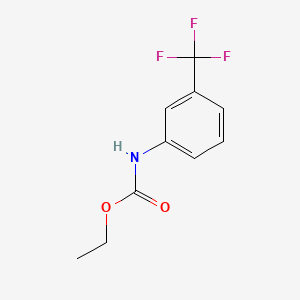

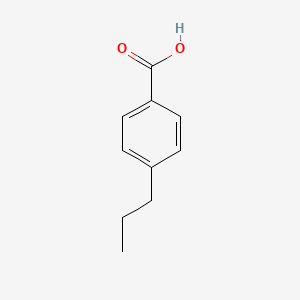
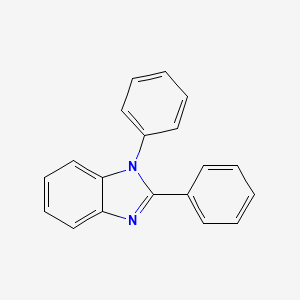
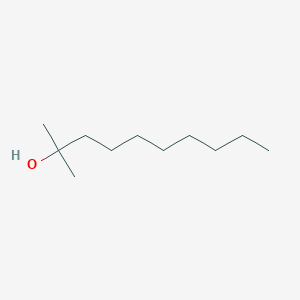
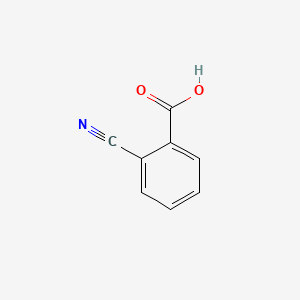
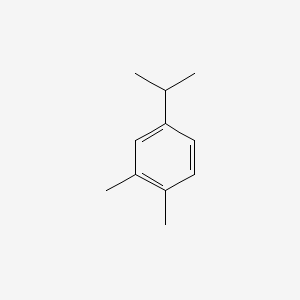
![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)
